2-{[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
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Overview
Description
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl, dioxotetrahydropyrrol, and dichlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the formation of the dioxotetrahydropyrrol ring, followed by the introduction of the bromophenyl and dichlorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of bromophenyl and dioxotetrahydropyrrol groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bromophenyl or dichlorophenyl groups
Scientific Research Applications
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl and dichlorophenyl groups allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE
- 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2O3S/c19-10-1-4-12(5-2-10)23-17(25)8-15(18(23)26)27-9-16(24)22-11-3-6-13(20)14(21)7-11/h1-7,15H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHXOJIIOZJGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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